2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not found, there are related compounds that have been synthesized. For instance, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of novel heterocyclic compounds derived from benzodifuranyl and other core structures highlights the importance of acetamide derivatives in developing potential anti-inflammatory and analgesic agents. These compounds, including variations of acetamide moieties, have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility in medicinal chemistry for drug development (Abu‐Hashem et al., 2020).
Anticancer Applications
The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and their in vitro cytotoxic activity against cancer cell lines indicate the potential of acetamide derivatives in cancer research. One compound showed significant cancer cell growth inhibition, highlighting the relevance of exploring acetamide derivatives for anticancer properties (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Research
Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, show significant antimicrobial and antifungal activities. These findings suggest the potential of acetamide derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Antioxidant Properties
Capsaicin analogues, including compounds like N-(4-hydroxy-3-methoxybenzyl)acetamide, have been analyzed for their antioxidant capabilities. Computational studies have evaluated their potential as antioxidants, providing insight into their mechanism of action in scavenging free radicals, which is crucial for understanding the chemical basis of antioxidative properties in related acetamide derivatives (Yancheva et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-14-8-4-2-6-12(14)10-23-19(25)18-17(22-20(23)28-11-16(21)24)13-7-3-5-9-15(13)27-18/h2-9H,10-11H2,1H3,(H2,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBVCFYWBWJQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
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